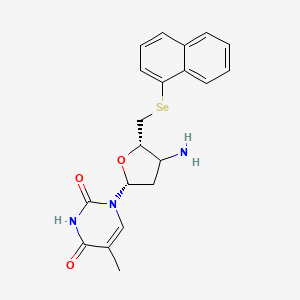

SARS-CoV-2-IN-63

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21N3O3Se |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

1-[(2R,5S)-4-amino-5-(naphthalen-1-ylselanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C20H21N3O3Se/c1-12-10-23(20(25)22-19(12)24)18-9-15(21)16(26-18)11-27-17-8-4-6-13-5-2-3-7-14(13)17/h2-8,10,15-16,18H,9,11,21H2,1H3,(H,22,24,25)/t15?,16-,18-/m1/s1 |

InChI Key |

CIWOCLPAKNAHAJ-WOEZKJSCSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)C[Se]C3=CC=CC4=CC=CC=C43)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[Se]C3=CC=CC4=CC=CC=C43)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Initial Characterization of Human Coronavirus NL63: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal discovery and initial scientific characterization of Human Coronavirus NL63 (HCoV-NL63), a significant respiratory pathogen. The document details the methodologies employed in its identification, its genomic and structural properties, and the early understanding of its interaction with host cells.

Discovery and Isolation

Human Coronavirus NL63 was first identified in 2004 in the Netherlands.[1][2] The initial isolation was from a 7-month-old child presenting with severe respiratory symptoms, including bronchiolitis, conjunctivitis, and fever.[1][3][4] Standard diagnostic tests for known respiratory viruses on a nasopharyngeal aspirate from the patient were negative.[1][3]

Researchers inoculated tertiary monkey kidney (tMK) cells with the clinical sample, which resulted in a visible cytopathic effect.[3] The infectious agent was subsequently passaged onto LLC-MK2, a monkey kidney cell line, for further propagation.[3][5][6] Concurrently, another research group independently reported the identification of essentially the same virus.[1][7] Retrospective studies later detected HCoV-NL63 in samples dating back to at least 1988, indicating that the virus had been circulating in the human population for a considerable time before its formal discovery.[7]

Initial Clinical Presentation

The first identified cases of HCoV-NL63 infection were primarily in young children, the elderly, and immunocompromised individuals, often presenting with severe lower respiratory tract illness.[2][3][7][8]

| Parameter | Description | Reference |

| Patient | 7-month-old child | [1][3][4] |

| Presenting Symptoms | Coryza, conjunctivitis, fever | [1][3] |

| Clinical Diagnosis | Bronchiolitis | [1][3][7] |

| Sample Type | Nasopharyngeal aspirate | [1][3] |

Table 1: Summary of the initial HCoV-NL63 index case.

Initial Characterization

Following its isolation, HCoV-NL63 was characterized as an enveloped, positive-sense, single-stranded RNA virus, with the typical crown-like surface projections that define the Coronaviridae family.[2][3] Phylogenetic analysis placed it as a new member of the group I coronaviruses (now classified as Alphacoronavirus).[2][3][4]

Genomic Organization

The complete genome of HCoV-NL63 was sequenced, revealing a typical coronavirus gene order: 5'-replicase (ORF1a/1b), Spike (S), ORF3, Envelope (E), Membrane (M), and Nucleocapsid (N)-3'.[3][9] The genome was noted for its particularly low Guanine-Cytosine (GC) content compared to other coronaviruses.[9]

| Characteristic | Value | Reference |

| Virus Family | Coronaviridae | [3] |

| Genus | Alphacoronavirus | [2] |

| Genome Type | Positive-sense, single-stranded RNA | [2][3] |

| Approximate Genome Size | 27-32 kb | [9] |

| Genome GC Content | ~34% | [9] |

| Gene Order | 1a-1b-S-ORF3-E-M-N | [9] |

Table 2: Genomic characteristics of HCoV-NL63.

Host Cell Receptor Identification

A crucial finding in the initial characterization was the identification of Angiotensin-Converting Enzyme 2 (ACE2) as the functional cellular receptor for HCoV-NL63.[2][10][11] This was a significant discovery, as ACE2 was already known as the receptor for the then-recently emerged SARS-CoV, a group II (Beta)-coronavirus.[10][12] Despite sharing a receptor, the spike protein receptor-binding domains (RBDs) of HCoV-NL63 and SARS-CoV were found to have no structural homology, indicating a convergent evolutionary path for receptor usage.[12] The interaction between the HCoV-NL63 spike protein and ACE2 was shown to be of a lower affinity than that of SARS-CoV, which may contribute to the different pathogenic outcomes of the two viruses.[1]

Early Epidemiology

Following its discovery, studies quickly established the global distribution of HCoV-NL63.[1][3][8] Initial prevalence studies detected the virus in 1.0% to 9.3% of individuals with respiratory tract infections.[7] It was identified as a cause of both mild upper respiratory symptoms and more severe lower respiratory tract diseases, such as bronchiolitis and croup, particularly in children.[1][2][7][8]

| Study Location | Patient Population | Detection Rate (%) | Reference |

| Australia | Patients with acute respiratory disease | 2.1% | [3] |

| Germany | Children with lower respiratory tract illness | 5.2% | [3] |

| Hong Kong | Hospitalized children with acute RTIs | 2.6% | [13] |

| France | Hospitalized children with respiratory tract infections | 9.3% | [4] |

Table 3: Initial prevalence data for HCoV-NL63 in various early studies.

Experimental Protocols

Virus Isolation and Cultivation

-

Sample Collection : Nasopharyngeal aspirates were collected from patients presenting with respiratory illness.[3]

-

Initial Inoculation : Samples were inoculated onto tertiary monkey kidney (tMK) cells.[3]

-

Monitoring : Cultures were monitored for the appearance of a cytopathic effect (CPE).[3]

-

Propagation : The virus was subsequently passaged and propagated in the LLC-MK2 cell line for further analysis and characterization.[3][5][14]

Virus Identification: VIDISCA

The novel virus was identified using a technique called Virus Discovery cDNA-AFLP (VIDISCA).[1][3]

-

Filtration : Supernatant from the infected cell culture was filtered to remove cellular debris.

-

Nuclease Treatment : The filtrate was treated with DNase and RNase to digest unprotected host nucleic acids, leaving viral genomes within virions intact.

-

Nucleic Acid Extraction : RNA was extracted from the purified virions.

-

Reverse Transcription & Second-Strand Synthesis : The viral RNA was converted into double-stranded cDNA.

-

Restriction Enzyme Digestion : The cDNA was digested with restriction enzymes.

-

Ligation of Adaptors : Specific DNA adaptors were ligated to the ends of the cDNA fragments.

-

PCR Amplification : The fragments were amplified via PCR using primers that anneal to the ligated adaptors.

-

Sequencing and Analysis : The amplified PCR products were sequenced, and the resulting sequences were compared to public databases to identify sequence homology, which in this case pointed to the Coronaviridae family.[3]

Molecular Detection

-

Method : Reverse Transcription-PCR (RT-PCR) was established as the primary method for detecting HCoV-NL63 RNA in clinical specimens.[4][15]

-

Target Genes : Primers were typically designed to target conserved regions of the viral genome, such as the RNA-dependent RNA polymerase (RdRp) gene in ORF1b or the Nucleocapsid (N) gene.[3]

Visualizations

Experimental Workflow and Signaling Pathways

Caption: Workflow for the discovery and isolation of HCoV-NL63.

References

- 1. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human coronavirus NL63 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Human Coronavirus NL63, France - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human coronavirus NL63: a clinically important virus? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome structure and transcriptional regulation of human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of human coronavirus NL63 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pnas.org [pnas.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Isolation of Human Coronaviruses OC43, HKU1, NL63, and 229E in Yamagata, Japan, Using Primary Human Airway Epithelium Cells Cultured by Employing an Air-Liquid Interface Culture [jstage.jst.go.jp]

- 15. Discovery of a subgenotype of human coronavirus NL63 associated with severe lower respiratory tract infection in China, 2018 - PMC [pmc.ncbi.nlm.nih.gov]

HCoV-NL63 genome sequencing and analysis

An In-depth Technical Guide to Human Coronavirus NL63 (HCoV-NL63) Genome Sequencing and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the genomic analysis of Human Coronavirus NL63 (HCoV-NL63). It covers the fundamental genomic characteristics, detailed experimental protocols for sequencing, and the subsequent bioinformatics analysis pipelines.

HCoV-NL63 Genomic Characteristics

HCoV-NL63 is an enveloped, positive-sense, single-stranded RNA virus belonging to the Alphacoronavirus genus.[1] Its genome is among the largest of RNA viruses, typically ranging from 27 to 33 kb.[2]

Quantitative Genomic Data

The genomic features of HCoV-NL63 are summarized in the table below, providing a baseline for comparative genomic studies.

| Feature | Value | Reference Strain | Citation |

| Genome Size | 27,553 nucleotides | Amsterdam 1 | [2][3] |

| 27,538 nucleotides | CBJ 037 | [1] | |

| 27,538 nucleotides | Amsterdam 57 | [4] | |

| 27,550 nucleotides | Amsterdam 496 | [4] | |

| 27,516 - 27,544 nucleotides | ChinaGD01-05 | [5] | |

| GC Content | 34% | HCoV-NL63 (general) | [6] |

| Open Reading Frames (ORFs) | 7 | Amsterdam 1 | [2][7] |

| Untranslated Regions (UTRs) | 5' UTR: 286 nt, 3' UTR: 287 nt | CBJ 037 | [1] |

Genomic Organization

The HCoV-NL63 genome has a conserved gene order: 5'-UTR - ORF1a/1b - Spike (S) - ORF3 - Envelope (E) - Membrane (M) - Nucleocapsid (N) - 3'-UTR.[1][2] The large ORF1a and ORF1b encode a polyprotein essential for RNA replication.[8] A -1 ribosomal frameshift at a pseudoknot structure is required to translate the complete ORF1ab polyprotein.[1][3] The structural proteins (S, E, M, and N) and a single accessory protein (ORF3) are encoded in the 3' end of the genome.[3][8]

Experimental Protocols

Detailed methodologies for the key experiments in HCoV-NL63 genome sequencing are outlined below.

Viral Culture and Propagation

Successful sequencing begins with obtaining high-titer viral stocks.

-

Cell Line: LLC-MK2 (monkey kidney epithelial cells) is a commonly used cell line for the propagation of HCoV-NL63.[9][10]

-

Protocol:

-

Inoculate LLC-MK2 cell monolayers with the clinical sample (e.g., nasopharyngeal aspirate).[8]

-

Incubate the cultures at 33°C in a humidified 5% CO2 incubator, as replication of HCoV-NL63 can be attenuated at 37°C.[9]

-

Monitor the cells daily for the appearance of cytopathic effects (CPE).[9]

-

When CPE is widespread (e.g., >90%), harvest the virus by subjecting the culture to three freeze-thaw cycles.[11]

-

Clarify the supernatant by centrifugation to remove cell debris.[11]

-

Aliquot the viral supernatant and store at -80°C. Viral titers can be determined by plaque assay or TCID50.[11]

-

RNA Extraction

High-quality viral RNA is crucial for successful sequencing.

-

Recommended Kit: QIAGEN QIAmp Viral RNA Mini Kit or similar.[12]

-

Protocol:

-

Extract viral RNA from the cultured virus supernatant or directly from clinical samples following the manufacturer's instructions.[11][12]

-

The protocol typically involves lysis of the virus, binding of the RNA to a silica membrane, washing to remove impurities, and elution of the purified RNA.

-

A DNase treatment step is recommended, especially for metatranscriptomic library preparations, to remove any contaminating DNA.[13]

-

Next-Generation Sequencing (NGS) Library Preparation

Several strategies can be employed for preparing HCoV-NL63 RNA for sequencing.

-

Total RNA Sequencing:

-

Method: This approach sequences all RNA in a sample, including host and viral RNA. It is useful for discovering novel viruses without prior knowledge of the infectious agent.[12]

-

Kit Example: TruSeq Stranded Total RNA Library Prep Gold kit.[12]

-

Workflow: Involves ribosomal RNA depletion (if host RNA is abundant), RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

-

Amplicon-Based Sequencing:

-

Method: This targeted approach uses multiplex PCR to amplify specific regions of the viral genome, which are then sequenced. It is cost-effective and works well with high-quality RNA.[14]

-

Protocol Example (ARTIC Protocol):

-

-

Hybrid Capture-Enrichment:

-

Method: This method uses biotinylated probes to capture and enrich for viral sequences from a standard NGS library. It is more tolerant of degraded RNA samples and can detect variants across the entire genome, including the termini.[14]

-

Workflow:

-

Prepare a standard RNA sequencing library from the sample.[14]

-

Hybridize the library with biotin-labeled probes specific to the HCoV-NL63 genome.

-

Use streptavidin beads to pull down the probe-bound library fragments.

-

Wash the beads to remove non-target DNA.

-

Elute and amplify the enriched viral library for sequencing.[14]

-

-

Bioinformatics Analysis

Once sequencing data is generated, a robust bioinformatics pipeline is required for genome assembly, annotation, and further analysis.

Genome Assembly and Annotation

-

Quality Control: Raw sequencing reads are first assessed for quality, and low-quality bases and adapter sequences are trimmed.

-

Assembly:

-

Gap Closure: For de novo assemblies, gaps between contigs can be filled using Sanger sequencing of PCR products designed to span the gaps.[5]

-

Annotation: The assembled genome is annotated to identify the locations of ORFs, UTRs, and other genomic features.

Phylogenetic Analysis

Phylogenetic analysis is used to understand the evolutionary relationships between different HCoV-NL63 strains.

-

Software: MEGA and PhyML are commonly used for phylogenetic analyses.[15][16]

-

Method:

-

Align the genome sequences of interest (full genomes or specific genes like S or ORF1ab) using an algorithm like MAFFT.[5][17]

-

Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood.[15][17]

-

Assess the statistical support for the tree topology using bootstrap resampling.[15][17]

-

Recombination Analysis

Recombination is a known evolutionary mechanism in coronaviruses.

-

Software: SimPlot is a tool used to detect recombination events.[4][18]

-

Method:

-

A query sequence is compared to a set of potential parental sequences in a sliding window along the genome.

-

Similarity plots and bootscan analysis are generated to identify regions where the query sequence shows a significant shift in similarity from one parental sequence to another, which is indicative of a recombination event.[4]

-

References

- 1. Characterization and Complete Genome Sequence of Human Coronavirus NL63 Isolated in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mosaic Structure of Human Coronavirus NL63, One Thousand Years of Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete Genome Sequences of Five Human Coronavirus NL63 Strains Causing Respiratory Illness in Hospitalized Children in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome structure and transcriptional regulation of human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. knowledge.illumina.com [knowledge.illumina.com]

- 13. Next generation sequencing of SARS-CoV-2 genomes: challenges, applications and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Library Prep Methods for SARS-CoV-2 Sequencing: a Summary | Genetics And Genomics [labroots.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Discovery of a subgenotype of human coronavirus NL63 associated with severe lower respiratory tract infection in China, 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HCoV-NL63 Receptor Binding Domain Interaction with ACE2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the Human Coronavirus NL63 (HCoV-NL63) spike protein's Receptor Binding Domain (RBD) and its cellular receptor, Angiotensin-Converting Enzyme 2 (ACE2). This interaction is a critical determinant for viral entry and a key target for therapeutic interventions. This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the interaction and experimental workflows.

Core Interaction Dynamics

HCoV-NL63, an alphacoronavirus, paradoxically utilizes the same primary receptor, ACE2, as the betacoronavirus SARS-CoV.[1][2] However, the structural basis of this recognition is distinct, highlighting a case of convergent evolution. The HCoV-NL63 RBD possesses a novel β-sandwich core structure, which is structurally dissimilar to the RBD of SARS-CoV.[1][2]

The interaction interface is characterized by three discontinuous Receptor-Binding Motifs (RBMs) on the HCoV-NL63 RBD that engage with three corresponding Virus-Binding Motifs (VBMs) on the ACE2 receptor.[1][2] A "virus-binding hotspot" on ACE2, centered around Lys-353, is crucial for the binding of both HCoV-NL63 and SARS-CoV, despite their structural differences.[1][2]

Quantitative Binding Data

The affinity of the HCoV-NL63 RBD for the ACE2 receptor has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key measure of this interaction, with a lower Kd value indicating a higher binding affinity.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| HCoV-NL63 RBD & Human ACE2 | Surface Plasmon Resonance (SPR) | 34.9 nM | [1] |

| HCoV-NL63 RBD & Equine ACE2 | Surface Plasmon Resonance (SPR) | Weaker affinity than human ACE2 | [3] |

| SARS-CoV S1 & Human ACE2 | Surface Plasmon Resonance (SPR) | 87.1 nM | [4] |

Key Interacting Residues

Structural and mutagenesis studies have identified specific amino acid residues that are critical for the HCoV-NL63 RBD-ACE2 interaction.

HCoV-NL63 RBD Receptor-Binding Motifs (RBMs) and Key Residues: [1][5]

-

RBM1 (residues 493–513): Contains key residues such as C497, Y498, V499, C500, and K501.

-

RBM2 (residues 531–541): Includes critical residues like R518, R530, V531, G534, G537, D538, and S540.

-

RBM3 (residues 585–590): Features important residues like E582, W585, and T591.

ACE2 Virus-Binding Motifs (VBMs): [1]

-

VBM1: Located on the N-terminal helix (residues 30-41).

-

VBM2: A loop containing residues 321-330.

-

VBM3: A loop containing residues 353-356, which inserts into a cavity on the RBD.

Experimental Protocols

The characterization of the HCoV-NL63 RBD-ACE2 interaction relies on a combination of molecular biology, biochemistry, and structural biology techniques.

Protein Expression and Purification

-

HCoV-NL63 RBD: The gene fragment encoding the HCoV-NL63 RBD (e.g., residues 476-616) is typically cloned into an expression vector, such as pM48 with a TrxA tag for expression in E. coli or a baculovirus expression system for expression in insect cells.[1][6] The protein is often expressed as a fusion protein with a tag (e.g., His-tag, Fc-tag) to facilitate purification.[7] Purification is achieved through affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.[6]

-

ACE2: The ectodomain of human ACE2 is similarly expressed and purified, often using mammalian or insect cell expression systems to ensure proper glycosylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the real-time binding affinity and kinetics between the HCoV-NL63 RBD and ACE2.

-

Instrumentation: A Biacore instrument (e.g., Biacore 3000) is commonly used.[1]

-

Ligand Immobilization: ACE2 is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ACE2 in an appropriate buffer (e.g., sodium acetate, pH 4.5) is then injected over the surface. Finally, any remaining active sites are blocked with ethanolamine.

-

Analyte Injection: Purified HCoV-NL63 RBD, at various concentrations, is flowed over the chip surface at a constant flow rate (e.g., 20 μL/min).[1]

-

Data Analysis: The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these values (Kd = koff / kon).

X-ray Crystallography for Structural Determination

This technique provides a high-resolution three-dimensional structure of the HCoV-NL63 RBD-ACE2 complex.

-

Complex Formation: Purified HCoV-NL63 RBD and ACE2 are mixed in a specific molar ratio and incubated to allow complex formation. The complex is then purified by size-exclusion chromatography.

-

Crystallization: The purified complex is subjected to crystallization screening using various commercially available or in-house prepared crystallization cocktails. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement, with known structures of ACE2 as a search model.[1] Model building and refinement are performed using software such as Coot and Phenix.

Site-Directed Mutagenesis to Identify Key Residues

This method is used to alter specific amino acids in the HCoV-NL63 RBD or ACE2 to assess their contribution to the binding interaction.

-

Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.

-

PCR Mutagenesis: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the gene of interest using the mutagenic primers.

-

Template Removal: The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for propagation. The sequence of the mutated gene is verified by DNA sequencing.

-

Functional Analysis: The mutant protein is then expressed, purified, and its binding affinity to the partner protein is measured using SPR or other binding assays to determine the effect of the mutation.

Visualizations

HCoV-NL63 RBD - ACE2 Interaction Diagram

Caption: Interaction between HCoV-NL63 RBD motifs and ACE2 binding motifs.

Experimental Workflow for HCoV-NL63 RBD-ACE2 Interaction Analysis

Caption: Workflow for characterizing the HCoV-NL63 RBD-ACE2 interaction.

References

- 1. pnas.org [pnas.org]

- 2. Crystal structure of NL63 respiratory coronavirus receptor-binding domain complexed with its human receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into the binding of SARS-CoV-2, SARS-CoV, and hCoV-NL63 spike receptor-binding domain to horse ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of severe acute respiratory syndrome-coronavirus and NL63 coronavirus spike proteins with angiotensin converting enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Prokaryotic expression and characterization of two recombinant receptor-binding domain(RBD) proteins of human coronavirus NL63(HcoV-NL63)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The S proteins of human coronavirus NL63 and severe acute respiratory syndrome coronavirus bind overlapping regions of ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Gateway: A Technical Guide to HCoV-NL63 Host Cell Entry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the entry of Human Coronavirus NL63 (HCoV-NL63) into host cells. Understanding these intricate processes is paramount for the development of effective antiviral therapies and vaccines. This document synthesizes current research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Executive Summary

Human Coronavirus NL63 (HCoV-NL63), an alphacoronavirus, is a common causative agent of respiratory tract infections, particularly in young children and the elderly. The entry of HCoV-NL63 into host cells is a multi-step process initiated by the viral spike (S) glycoprotein. This process involves attachment to the cell surface, engagement with a specific receptor, proteolytic activation of the S protein, and ultimately, fusion of the viral and cellular membranes to release the viral genome into the cytoplasm. A defining feature of HCoV-NL63 is its utilization of the angiotensin-converting enzyme 2 (ACE2) as its primary entry receptor, a characteristic it shares with the more pathogenic SARS-CoV and SARS-CoV-2.

The HCoV-NL63 Spike Glycoprotein: The Key to Entry

The HCoV-NL63 S protein is a large, trimeric transmembrane glycoprotein that protrudes from the viral envelope, giving the virion its characteristic crown-like appearance[1]. It is a class I viral fusion protein and is the primary determinant of host range and tissue tropism[2][3]. The S protein is composed of two functional subunits:

-

S1 Subunit: This subunit is responsible for binding to the host cell receptor. It contains the receptor-binding domain (RBD)[1][2][4]. For HCoV-NL63, the RBD has been mapped to amino acid residues 476–616[5].

-

S2 Subunit: This subunit mediates the fusion of the viral and host cell membranes[1][4][5]. It contains conserved regions typical of class I fusion proteins, including a fusion peptide (FP) and two heptad repeat (HR) regions[5][6].

Unlike some other coronaviruses, the HCoV-NL63 S protein is not cleaved into S1 and S2 during its biogenesis within the producer cell, as it lacks a furin-recognition site[5].

Host Cell Entry: A Step-by-Step Mechanism

The entry of HCoV-NL63 into host cells can be dissected into several critical stages:

Attachment to the Host Cell Surface

The initial interaction between HCoV-NL63 and the host cell is a low-affinity attachment mediated by heparan sulfate proteoglycans (HSPGs)[7][8][9][10]. This initial binding is thought to concentrate the virus on the cell surface, thereby facilitating the subsequent high-affinity interaction with the primary entry receptor[8][9]. Interestingly, some research suggests that the viral membrane (M) protein, in addition to the S protein, may be involved in binding to adhesion receptors[10].

Receptor Engagement: The ACE2 Gateway

Following initial attachment, the HCoV-NL63 S protein engages its primary receptor, the angiotensin-converting enzyme 2 (ACE2)[2][3][8][11][12][13][14][15]. This interaction is a crucial determinant of the virus's tropism for ciliated respiratory cells[12]. The RBD of the HCoV-NL63 S1 subunit binds to a region on ACE2 that overlaps with the binding site of SARS-CoV[5][16]. Structural studies have revealed that the HCoV-NL63 RBD has a core β-sandwich structure and three receptor-binding motifs (RBMs) that directly interact with ACE2[4][5][17].

Endocytosis: The Primary Internalization Route

Upon binding to ACE2, HCoV-NL63 is internalized into the host cell primarily through clathrin-mediated endocytosis[7][8][9]. The interaction between the virus and ACE2 triggers the recruitment of clathrin to the plasma membrane[7][8]. The subsequent formation of clathrin-coated pits and vesicles, a process dependent on the GTPase dynamin, internalizes the virus particle[8][9]. This process also requires active rearrangement of the actin cytoskeleton[8][9].

Proteolytic Activation and Membrane Fusion

For the viral and cellular membranes to fuse, the HCoV-NL63 S protein must undergo proteolytic cleavage. This activation step is crucial for exposing the fusion peptide within the S2 subunit, which then inserts into the endosomal membrane[1][18].

The entry of HCoV-NL63 is sensitive to inhibitors of endosomal acidification, such as ammonium chloride and bafilomycin A, indicating that a low-pH environment within the endosome is required for successful fusion[8][9][19]. This acidic environment likely activates endosomal proteases, such as cathepsins, which cleave the S protein. However, unlike SARS-CoV, HCoV-NL63 entry does not appear to be dependent on cathepsin L[5][20].

In certain cell types, particularly those expressing the transmembrane serine protease 2 (TMPRSS2) on the cell surface, an alternative entry pathway may exist[9][21][22]. TMPRSS2 can cleave and activate the S protein at the cell surface, potentially allowing for direct fusion of the viral envelope with the plasma membrane, bypassing the endocytic route[9]. Inhibition of TMPRSS2 has been shown to hamper HCoV-NL63 infection in primary human airway epithelium cultures[9].

The core mechanism of fusion involves conformational changes in the S2 subunit, leading to the formation of a six-helix bundle from the heptad repeat regions, which brings the viral and cellular membranes into close proximity, facilitating membrane merger and the release of the viral genome into the cytoplasm[6][23].

Quantitative Data on HCoV-NL63 Entry

Quantitative data on the kinetics of HCoV-NL63 entry are crucial for comparative virology and for the evaluation of potential inhibitors. The following table summarizes available data from the literature.

| Parameter | Virus/Protein | Interacting Partner | Method | Value | Reference |

| Binding Affinity (Kd) | SARS-CoV S1 | ACE2 | Surface Plasmon Resonance | 8.71 x 10⁻⁸ M | [20] |

| Relative Binding Affinity | HCoV-NL63 S | ACE2 | Not specified | 10-100 fold less than SARS-CoV S | [20] |

| Relative Binding Affinity | HCoV-NL63 S | ACE2 | Not specified | Weaker interaction than SARS-CoV S | [3] |

Note: Direct kinetic data for HCoV-NL63 binding to ACE2 is not as readily available as for SARS-CoV. Much of the literature describes the interaction in qualitative or semi-quantitative comparative terms.

Key Experimental Protocols

The study of HCoV-NL63 entry relies on a variety of experimental techniques. Below are outlines of key protocols.

Pseudovirus Entry Assay

This assay is a safe and versatile method to study viral entry mediated by the S protein, as it uses replication-deficient viral cores (e.g., from lentiviruses or VSV) pseudotyped with the coronavirus S protein[5][24][25].

Objective: To quantify the efficiency of HCoV-NL63 S protein-mediated entry into target cells.

Methodology:

-

Plasmid Construction: An expression plasmid encoding the HCoV-NL63 S protein is generated. A packaging plasmid (e.g., lentiviral gag-pol) and a transfer vector containing a reporter gene (e.g., luciferase or GFP) are also required.

-

Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with the S protein expression plasmid, the packaging plasmid, and the transfer vector[24][26].

-

Virus Harvest: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, filtered, and can be concentrated.

-

Infection of Target Cells: Target cells (e.g., Huh-7 or 293T cells engineered to express ACE2) are seeded in a multi-well plate and incubated with the pseudovirus supernatant[11][24][26].

-

Quantification of Entry: After 48-72 hours, viral entry is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells)[25].

Virus-Cell Fusion Assay

This assay directly measures the fusion of viral and cellular membranes.

Objective: To determine the conditions (e.g., pH, presence of proteases) required for HCoV-NL63 S-mediated membrane fusion.

Methodology:

-

Labeling: The virus can be labeled with a fluorescent dye that is self-quenching at high concentrations.

-

Binding: Labeled virus is allowed to bind to target cells at 4°C to synchronize infection.

-

Fusion Induction: The temperature is shifted to 37°C to allow internalization and fusion.

-

Measurement: Fusion is detected by the de-quenching of the fluorescent dye as it is diluted into the host cell membrane, which can be measured by fluorescence microscopy or a plate reader.

Receptor Binding Assay

This assay quantifies the interaction between the viral S protein and its receptor.

Objective: To determine the binding affinity of the HCoV-NL63 S protein to ACE2.

Methodology:

-

Protein Production: Recombinant, purified HCoV-NL63 S protein (or its RBD) and the ectodomain of ACE2 are produced.

-

Immobilization: One of the proteins (e.g., ACE2) is immobilized on a sensor chip for surface plasmon resonance (SPR) or on the wells of an ELISA plate.

-

Binding Measurement: The other protein is flowed over the immobilized partner at various concentrations. The binding is measured in real-time by SPR or detected with an antibody in an ELISA format.

-

Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).

Visualizing the HCoV-NL63 Entry Pathway

The following diagrams, generated using the DOT language, illustrate the key molecular events and experimental workflows described in this guide.

Signaling Pathway of HCoV-NL63 Entry

Caption: The primary and alternative entry pathways of HCoV-NL63 into a host cell.

Experimental Workflow for a Pseudovirus Entry Assay

Caption: A streamlined workflow for conducting an HCoV-NL63 pseudovirus entry assay.

Conclusion and Future Directions

The entry of HCoV-NL63 into host cells is a finely orchestrated process involving multiple viral and host factors. While ACE2 is the central player, the roles of attachment factors like HSPGs and host proteases such as TMPRSS2 highlight the complexity and potential for alternative entry pathways. This intricate mechanism presents several attractive targets for therapeutic intervention. The development of small molecules or biologics that inhibit the S protein-ACE2 interaction, block the activity of essential host proteases, or interfere with the endocytic machinery could prove effective in combating HCoV-NL63 infections. Further research is needed to fully elucidate the structural dynamics of the S protein during fusion and to identify all host factors that modulate the entry process. Such knowledge will be invaluable for the design of broadly effective anticoronaviral agents.

References

- 1. Coronavirus - Wikipedia [en.wikipedia.org]

- 2. Coronavirus spike protein - Wikipedia [en.wikipedia.org]

- 3. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Function, and Evolution of Coronavirus Spike Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the spike protein of human coronavirus NL63 in receptor binding and pseudotype virus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Membrane Protein of Human Coronavirus NL63 Is Responsible for Interaction with the Adhesion Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human coronavirus NL63 employs the severe acute respiratory syndrome coronavirus receptor for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. clinmedjournals.org [clinmedjournals.org]

- 15. Proteolytic Processing and Deubiquitinating Activity of Papain-Like Proteases of Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The S proteins of human coronavirus NL63 and severe acute respiratory syndrome coronavirus bind overlapping regions of ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Interaction of severe acute respiratory syndrome-coronavirus and NL63 coronavirus spike proteins with angiotensin converting enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 23. Coronavirus membrane fusion mechanism offers a potential target for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the HCoV-NL63 Replication Cycle in Primary Human Airway Epithelial Cells

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the replication cycle of Human Coronavirus NL63 (HCoV-NL63) within primary human airway epithelial (HAE) cells. HCoV-NL63 is a globally circulating alphacoronavirus, primarily causing upper and lower respiratory tract infections, especially in young children, the elderly, and immunocompromised individuals.[1][2][3] Understanding its interaction with physiologically relevant host systems like HAE cultures is critical for developing targeted antiviral therapies. HAE cultures, which form a pseudostratified mucociliary epithelium at an air-liquid interface (ALI), closely mimic the natural port of entry for respiratory viruses and are a robust model for studying virus-host interactions.[4][5]

The HCoV-NL63 Replication Cycle

The replication of HCoV-NL63 in ciliated cells of the human airway epithelium is a multi-stage process involving host cell machinery for entry, replication, and egress.[2][4][6]

Attachment and Entry

The initiation of infection is a two-step process involving initial attachment to the cell surface followed by receptor-mediated entry.

-

Attachment: The virus first attaches to the target cell surface via low-affinity interactions with heparan sulfate proteoglycans.[7]

-

Receptor Binding: Following initial attachment, the viral Spike (S) protein engages its primary receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][7] In the airway epithelium, HCoV-NL63 specifically targets ACE2-expressing ciliated cells.[2][4][6] The S protein's receptor-binding domain (RBD) facilitates this high-affinity interaction.[8]

-

Internalization: Upon binding to ACE2, HCoV-NL63 triggers clathrin-mediated endocytosis.[7][9][[“]] This process involves the recruitment of clathrin to the plasma membrane, forming a coated pit that engulfs the virus particle.[7] Vesicle scission from the membrane is mediated by the GTPase dynamin.[7][[“]]

-

Fusion and Genome Release: For successful infection, the endosomal vesicle must undergo acidification.[7][[“]][11] This low-pH environment triggers conformational changes in the S protein, leading to the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral RNA genome into the cytoplasm.[12] While the host protease TMPRSS2 is required for efficient entry into HAE cells, it does not appear to enable virus-cell fusion directly at the cell surface, unlike some other coronaviruses.[7][13]

Replicase Gene Expression and Genome Replication

Once in the cytoplasm, the positive-sense single-stranded RNA genome is used as a template for translation and replication.

-

Translation of Replicase Polyproteins: The 5' two-thirds of the genome, containing Open Reading Frames 1a and 1b (ORF1a/1b), is immediately translated by host ribosomes to produce two large polyproteins, pp1a and pp1ab.[14] The expression of pp1ab requires a -1 ribosomal frameshift event at a specific pseudoknot structure in the RNA.[2][15]

-

Formation of the Replicase-Transcriptase Complex (RTC): These polyproteins are then cleaved by viral proteases, encoded within ORF1a, into 16 non-structural proteins (nsps).[14] Many of these nsps assemble to form the membrane-associated replicase-transcriptase complex (RTC), which is the site of all viral RNA synthesis.[14]

-

RNA Synthesis: The RTC directs the synthesis of full-length negative-sense genomic RNA, which serves as a template for producing new positive-sense genomes.[12]

Transcription of Subgenomic mRNAs

To produce the structural and accessory proteins, HCoV-NL63 employs a discontinuous transcription mechanism to generate a nested set of subgenomic mRNAs (sgRNAs).[16][17][18]

-

During negative-strand synthesis, the RTC pauses at specific Transcription Regulatory Sequences (TRSs) located upstream of each structural and accessory gene.[16]

-

The complex then "jumps" to the TRS at the 5' end of the genome, adding a common leader sequence to the nascent RNA strand.[16][17]

-

This process results in a set of sgRNAs, each containing the leader sequence and one or more ORFs. The sgRNA for the nucleocapsid (N) protein is typically the most abundantly produced.[17][18] The identified TRS core sequence for HCoV-NL63 is AACUAAA.[15][16]

Assembly and Egress

The final stage of the replication cycle involves the assembly of new virions and their release from the host cell.

-

Structural Protein Synthesis: The sgRNAs are translated into the structural proteins: Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N), as well as accessory proteins like ORF3.[16][17]

-

Virion Assembly: Assembly takes place predominantly at the ER-Golgi intermediate compartment (ERGIC).[16] The N protein binds to the newly synthesized genomic RNA to form the helical nucleocapsid. This complex then interacts with the M protein embedded in the ERGIC membrane. S and E proteins are also incorporated into the budding particle.[16]

-

Budding and Release: New virions bud into the lumen of the ERGIC.[6][19] These virion-containing vesicles are then transported along the secretory pathway to the cell surface.[16] In polarized HAE cells, virions are released almost exclusively from the apical (luminal) surface via exocytosis, facilitating spread within the airways.[2][4]

Quantitative Data on HCoV-NL63 Replication

Quantitative analysis of viral replication kinetics provides crucial insights into the virus-host dynamic. Data is primarily derived from infecting HAE cultures and measuring viral output over time.

Table 1: HCoV-NL63 Replication Kinetics in Primary Human Airway Epithelial (HAE) Cells

| Time Post-Infection (hpi) | Viral Titer (PFU/cell) or RNA copies | Temperature | Donor Variation | Reference |

| 48 | ~10^3 - 10^5 PFU/cell | 33°C | Significant variation observed between donors | [5] |

| 96 | ~10^4 - 10^6 PFU/cell (Peak) | 33°C | Titers can peak and then decline by 192 hpi | [5] |

| 144 | ~10^4 - 10^6 PFU/cell | 33°C | - | [5] |

| 24 - 120 | Gradual increase in viral RNA (decreasing CT values) | 33°C / 37°C | - | [20][21] |

Table 2: Effect of Temperature on HCoV-NL63 Replication in Nasal ALI Cultures

| Temperature | Effect on Viral Titer | Interpretation | Reference |

| 33°C | Robust replication, reaching peak titers of 10^4 - 10^6 PFU/cell. | Optimal temperature, reflecting conditions in the upper airway. | [5][22] |

| 37°C | Significantly attenuated replication. | Higher temperature, typical of the lower airway, is restrictive to HCoV-NL63. | [5][22] |

Experimental Protocols

The following protocols are generalized methodologies based on cited literature for studying HCoV-NL63 in HAE cultures.

Generation of Human Airway Epithelial (HAE) Cultures

-

Cell Isolation: Primary human bronchial or tracheobronchial epithelial cells are isolated from surgical specimens under approved protocols.[6][23]

-

Cell Expansion: Cells are expanded on plastic flasks to generate passage 1 cells.

-

Seeding on Transwells: Passage 1 cells are plated at a high density (e.g., 3 x 10^5 cells/well) onto permeable Transwell inserts.[23]

-

Differentiation: An air-liquid interface (ALI) is created by removing the apical medium, while providing differentiation medium to the basolateral chamber. Cultures are maintained for 4-8 weeks to form a well-differentiated, polarized, pseudostratified mucociliary epithelium.[23]

HCoV-NL63 Infection of HAE Cultures

-

Inoculation: The apical surface of the differentiated HAE cultures is washed to remove mucus. A standardized inoculum of HCoV-NL63 (e.g., MOI of 5 PFU/cell or a specific TCID50) is applied to the apical surface in a small volume.[5][6][23]

-

Incubation: Cultures are incubated for a set period (e.g., 2 hours) at the desired temperature (typically 32-33°C) to allow for viral entry.[13][23]

-

Removal of Inoculum: Unbound virus is removed by washing the apical surface multiple times with a buffer like PBS.[13][23]

-

Time Course Collection: Cultures are maintained at the air-liquid interface. At specified time points post-infection (e.g., 24, 48, 72, 96, 120 hpi), the apical surface is washed with a small volume of medium or PBS to collect released progeny virus.[4][23] Samples are stored at -80°C for later analysis.

Quantification of Viral Titer by Plaque Assay

-

Cell Seeding: Seed a permissive cell line (e.g., LLC-MK2) in 6-well or 12-well plates to form a confluent monolayer.[22]

-

Serial Dilutions: Prepare 10-fold serial dilutions of the collected apical wash samples in an appropriate medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with the viral dilutions. Incubate for 1 hour to allow virus adsorption.

-

Agarose Overlay: Remove the inoculum and overlay the cells with a medium containing low-melting-point agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 32-33°C for 5-6 days until plaques (zones of cell death) are visible.[23]

-

Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution to visualize and count the plaques. Calculate the viral titer as plaque-forming units (PFU) per ml.

Quantification of Viral RNA by RT-qPCR

-

RNA Extraction: Extract total RNA from the collected apical wash samples or from cell lysates using a commercial kit or a silica-affinity-based method.[4][12]

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[12][24]

-

Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the HCoV-NL63 genome (e.g., the N gene).[20][24]

-

Quantification: Determine the number of viral genome copies by comparing the quantification cycle (Cq) or threshold cycle (Ct) values to a standard curve generated from serial dilutions of a plasmid containing the target sequence or a viral stock with a known titer.[24]

Immunofluorescence and Confocal Microscopy

-

Fixation and Permeabilization: At desired time points, fix the HAE cultures on the Transwell membranes with paraformaldehyde. Permeabilize the cells with a detergent like Triton X-100 to allow antibody access.[12]

-

Staining: Incubate the fixed cultures with primary antibodies targeting viral proteins (e.g., anti-nsp3 to detect RTCs) and cellular markers (e.g., anti-tubulin for cilia).[6]

-

Secondary Antibodies: After washing, incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

Mounting and Imaging: Stain nuclei with DAPI, cut the membrane from the insert, mount it on a glass slide, and visualize using a confocal microscope to determine the cellular tropism and subcellular localization of viral proteins.[6]

References

- 1. Molecular mechanisms of human coronavirus NL63 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of human coronavirus NL63 infection and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human coronavirus NL63: a clinically important virus? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

- 6. Human airway epithelial cell culture to identify new respiratory viruses: Coronavirus NL63 as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The S proteins of human coronavirus NL63 and severe acute respiratory syndrome coronavirus bind overlapping regions of ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. SARS Coronavirus, but Not Human Coronavirus NL63, Utilizes Cathepsin L to Infect ACE2-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Human Coronavirus NL63 Infection at Early Stages of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genome structure and transcriptional regulation of human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genome structure and transcriptional regulation of human coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Morphogenesis of Coronavirus HCoV-NL63 in Cell Culture: A Transmission Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human Air-Liquid-Interface Organotypic Airway Cultures Express Significantly More ACE2 Receptor Protein and Are More Susceptible to HCoV-NL63 Infection than Monolayer Cultures of Primary Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Novel polymeric inhibitors of HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Human coronavirus NL63 replication is cyclophilin A-dependent and inhibited by non-immunosuppressive cyclosporine A-derivatives including Alisporivir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Relationship of Human Coronavirus NL63 to Other Human Coronaviruses for Researchers, Scientists, and Drug Development Professionals.

Human Coronavirus NL63 (HCoV-NL63), an alphacoronavirus first identified in 2004, holds a unique position within the landscape of human respiratory pathogens. While typically associated with mild to moderate upper respiratory tract infections, its genetic relationship to other, more pathogenic, human coronaviruses provides critical insights into viral evolution, receptor usage, and the potential for emergence of novel coronaviruses. This technical guide delves into the genetic architecture of HCoV-NL63, its phylogenetic placement, and the experimental methodologies used to elucidate these relationships, offering a comprehensive resource for the scientific community.

Phylogenetic Classification and Evolutionary Divergence

Phylogenetic analyses consistently place HCoV-NL63 within the Alphacoronavirus genus, in contrast to the more severe human coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2, which belong to the Betacoronavirus genus.[1] HCoV-NL63 is most closely related to HCoV-229E, another common cold-causing alphacoronavirus.[2] Despite their close phylogenetic relationship, these two viruses only share approximately 65% sequence identity, indicating a significant evolutionary divergence.[2] Evolutionary rate estimations suggest that HCoV-NL63 and HCoV-229E may have diverged from a common ancestor around the 11th century.[3]

The evolutionary history of HCoV-NL63 is further complicated by evidence of recombination events.[3] Its genome exhibits a mosaic structure, suggesting that it has exchanged genetic material with other coronaviruses during its evolution.[3] This capacity for recombination is a hallmark of coronaviruses and a key driver of their genetic diversity and potential for host-switching.

Comparative Genomics and Protein Sequence Identity

The genome of HCoV-NL63 is a single-stranded, positive-sense RNA molecule of approximately 27.5 kilobases.[4] Its genomic organization is typical of coronaviruses, with the 5' end encoding the large replicase polyprotein (ORF1ab) and the 3' end encoding the structural and accessory proteins.[5] The gene order is 5'-ORF1ab-Spike(S)-ORF3-Envelope(E)-Membrane(M)-Nucleocapsid(N)-3'.[6]

A detailed comparison of the amino acid sequence identity of key viral proteins reveals both conserved and divergent regions among human coronaviruses. This data is crucial for understanding functional similarities and differences, as well as for identifying potential targets for broad-spectrum antiviral therapies and vaccines.

| Protein | HCoV-229E | HCoV-OC43 | SARS-CoV | MERS-CoV | SARS-CoV-2 |

| Spike (S) | ~56%[7] | <30% | ~25%[8] | <30% | ~17.1%[8] |

| Envelope (E) | High | Moderate | Low | Low | Low |

| Membrane (M) | High | Moderate | Low | Low | Low |

| Nucleocapsid (N) | High | Moderate | Low | Low | Low |

| ORF1ab | ~65% | <40% | <40% | <40% | <40% |

| ORF3 | ~43%[6] | - | - | - | - |

Note: Specific percentage values for E, M, N, and ORF1ab proteins are not consistently reported across all comparative studies and can vary based on the specific isolates and alignment methods used. The table provides a general overview of the sequence identity relationships.

The Spike (S) protein, which mediates receptor binding and viral entry, shows significant diversity. The approximately 56% amino acid identity between the S proteins of HCoV-NL63 and HCoV-229E is notable given their different receptor usage (ACE2 for NL63 and APN for 229E).[7] The low sequence identity of the HCoV-NL63 S protein to those of the betacoronaviruses underscores their distant evolutionary relationship. The accessory protein ORF3 of HCoV-NL63 shares the highest identity with the ORF4 protein of HCoV-229E.[6]

Signaling Pathways in HCoV-NL63 Infection

The entry of HCoV-NL63 into host cells is initiated by the binding of its Spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor, the same receptor utilized by SARS-CoV and SARS-CoV-2.[9] This shared receptor usage by phylogenetically distant coronaviruses is a point of significant interest in the field.

Upon binding to ACE2, HCoV-NL63 can trigger downstream signaling pathways that facilitate viral entry and replication, and modulate the host immune response. One of the key pathways implicated in coronavirus infection is the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR). The high demand for viral protein synthesis and processing within the ER can lead to an accumulation of unfolded or misfolded proteins, triggering the UPR.

The UPR is a complex signaling network initiated by three ER-resident sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Activation of these sensors leads to a cascade of events aimed at restoring ER homeostasis, but can also induce apoptosis if the stress is prolonged or severe.[10][11]

Furthermore, HCoV-NL63 infection has been shown to modulate the host's innate immune response.[12] The common cold coronaviruses, including HCoV-NL63 and HCoV-229E, tend to induce a more robust interferon signaling and related innate immune pathways compared to the more pathogenic coronaviruses like MERS-CoV, which can more effectively shut down these responses.[13]

Experimental Protocols for Phylogenetic Analysis

The determination of the genetic relationships between coronaviruses relies on robust experimental and computational methodologies. The following outlines a typical workflow for the phylogenetic analysis of a novel coronavirus isolate from a clinical sample.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Coronaviruses 229E and NL63: Close Yet Still So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mosaic Structure of Human Coronavirus NL63, One Thousand Years of Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the spike protein of human coronavirus NL63 in receptor binding and pseudotype virus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Structural proteins of human coronaviruses: what makes them different? [frontiersin.org]

- 9. Differential Downregulation of ACE2 by the Spike Proteins of Severe Acute Respiratory Syndrome Coronavirus and Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coronavirus-induced ER stress response and its involvement in regulation of coronavirus–host interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Coronavirus infection, ER stress, apoptosis and innate immunity [frontiersin.org]

- 12. Human coronaviruses: activation and antagonism of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Evolutionary Origins of Human Coronavirus NL63 in Animal Reservoirs: A Technical Guide

Abstract

Human coronavirus NL63 (HCoV-NL63), an alphacoronavirus identified in 2004, is a globally endemic pathogen primarily causing upper and lower respiratory tract infections, particularly in young children, the elderly, and immunocompromised individuals.[1][2] Understanding its evolutionary origins is critical for predicting and mitigating future zoonotic events. This technical guide synthesizes current research on the animal reservoirs of HCoV-NL63, focusing on the compelling phylogenetic and molecular evidence that points to a bat origin. We delve into the role of genetic recombination in its evolution, detail its unique cellular entry mechanism via the ACE2 receptor, provide summaries of key quantitative data, and outline the experimental protocols used to elucidate its evolutionary pathway.

Phylogenetic Evidence for a Bat Origin

Phylogenetic analyses consistently place HCoV-NL63 within a clade of coronaviruses found in bats, suggesting that bats are the primary animal reservoir.[2][3][4][5] Multiple lines of evidence support the theory that HCoV-NL63, or its direct ancestor, originated in bat populations before spilling over into humans.[2][6][7]

-

Closest Relatives: Genetic sequencing has identified numerous bat coronaviruses closely related to HCoV-NL63. Viruses detected in the Kenyan trident bat (Triaenops afer) and species from the Hipposideridae family show significant sequence similarity.[8][9] One particular strain, BtKYNL63-9a, demonstrated up to 90% genomic sequence similarity to HCoV-NL63.[8]

-

Geographic Distribution: Evidence of HCoV-NL63-related viruses has been found in bat populations across different continents, including North America, Europe, and Africa, indicating a widespread viral presence in these animal reservoirs.[4][8][9]

-

Evolutionary Divergence: Based on molecular clock analyses of the spike (S) gene, the divergence of HCoV-NL63 and its closest bat coronavirus relatives is estimated to have occurred between 563 and 822 years ago.[1][10][11] This long history suggests a stable host-virus relationship in bats.

While bats are considered the definitive natural reservoir, the exact intermediate host(s) that may have facilitated the jump to humans remains unidentified.[4]

Quantitative Data Summary: Phylogenetic Relationships

The following tables summarize key quantitative findings from comparative genomic studies.

Table 1: HCoV-NL63 and Related Bat Coronaviruses

| Virus Strain | Host Species | Bat Family | Geographic Location | Key Genetic Finding |

| BtKYNL63-9a | Triaenops afer | Hipposideridae | Kenya | Up to 90% genomic sequence similarity to HCoV-NL63. |

| ARCoV.2 | Perimyotis subflavus (Tricolored bat) | Vespertilionidae | North America | Shares a common ancestry with HCoV-NL63.[9] |

| Various Strains | Hipposideros sp. | Hipposideridae | Kenya | Phylogenetically related to HCoV-NL63 in different genomic regions.[9] |

Table 2: Estimated Evolutionary Divergence of HCoV-NL63

| Compared Virus Group | Estimated Divergence Time (Years Ago) | Genomic Region Analyzed |

| HCoV-229E | ~900 years (11th Century) | Spike (S) Gene |

| Bat Coronaviruses | 563 - 822 years | Spike (S) Gene[10][11] |

The Role of Recombination in HCoV-NL63 Evolution

Recombination is a well-documented and crucial mechanism for coronavirus evolution, allowing for the exchange of genetic material between different viral strains.[12] This process can lead to new host tropisms and altered pathogenicity. Evidence strongly suggests that recombination played a significant role in the evolutionary history of HCoV-NL63.

Phylogenetic analyses of different regions of the HCoV-NL63 genome show conflicting evolutionary histories (topological incongruence), which is a hallmark of recombination.[9][13] Studies have provided evidence for natural recombination between distantly related African bat coronaviruses associated with Triaenops afer and Hipposideros sp. bats, which likely resulted in an ancestral NL63-like virus.[9] This mosaic structure suggests that the precursor to HCoV-NL63 acquired genetic fragments from different bat coronavirus lineages before, or during, its adaptation to humans.[9][13]

Caption: Proposed evolutionary pathway of HCoV-NL63 from bat reservoirs.

Cellular Entry Mechanism

A pivotal aspect of HCoV-NL63's biology is its use of the Angiotensin-Converting Enzyme 2 (ACE2) as a functional receptor for cellular entry.[1][14][15] This is a notable trait as it is shared with the highly pathogenic betacoronaviruses SARS-CoV and SARS-CoV-2, despite HCoV-NL63 being a less pathogenic alphacoronavirus.[16][17]

The entry process is a multi-step mechanism:

-

Initial Attachment: The virus first attaches to the cell surface via heparan sulfate proteoglycans.[17][18]

-

Receptor Binding: The viral spike (S) protein then engages with the ACE2 receptor.[14][18]

-

Internalization: This binding event triggers clathrin-mediated endocytosis, where the cell membrane invaginates to form a vesicle containing the virus particle.[16][18]

-

Fusion and Release: The vesicle acidifies, a necessary step for the viral envelope to fuse with the endosomal membrane, releasing the viral genome into the cytoplasm to initiate replication.[14][18]

Caption: HCoV-NL63 cellular entry pathway via ACE2-mediated endocytosis.

Key Experimental Methodologies

The identification of bat reservoirs and the elucidation of HCoV-NL63's evolutionary history rely on a combination of field surveillance and laboratory-based molecular techniques.

Experimental Workflow: From Field to Phylogeny

The general workflow for identifying and characterizing novel coronaviruses from animal reservoirs is a multi-step process.

Caption: Workflow for discovery of novel coronaviruses in animal reservoirs.

Protocol: Viral RNA Detection and Sequencing

-

Sample Collection: Fecal or rectal swabs are collected from captured and released bats. Samples are stored in a viral transport medium and frozen.

-

RNA Extraction: Viral RNA is extracted from samples using commercial kits (e.g., QIAamp Viral RNA Mini Kit).

-

Reverse Transcription PCR (RT-PCR): A two-step RT-PCR is performed. First, cDNA is synthesized from the extracted RNA. Second, a nested PCR is used to amplify a conserved region of the RNA-dependent RNA polymerase (RdRp) gene, which is common to many coronaviruses.

-

Sequencing: Positive PCR products are purified and sequenced using Sanger or Next-Generation Sequencing (NGS) methods. For novel viruses, whole-genome sequencing is often pursued.

Protocol: Phylogenetic and Recombination Analysis

-

Sequence Alignment: The obtained viral sequences are aligned with known coronavirus sequences from public databases (e.g., GenBank) using software like MAFFT or ClustalW.

-

Phylogenetic Tree Construction: Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., using IQ-TREE) or Bayesian inference (e.g., using MrBayes). The resulting tree illustrates the evolutionary relationships between the viruses.

-

Recombination Analysis: To detect potential recombination events, similarity plotting and bootscan analysis are performed using software like SimPlot.[13] This method involves moving a sliding window along the genome alignment to calculate sequence similarity between a query sequence and potential parental sequences. A significant shift in similarity to different parental strains is indicative of a past recombination event.[13][19]

Protocol: Cell Entry and Receptor Usage Assays

-

Pseudovirus Production: Retroviral or lentiviral particles are produced that lack their native envelope protein but are engineered to express the coronavirus Spike protein of interest (e.g., NL63-S) on their surface. These particles typically carry a reporter gene (e.g., luciferase or GFP).

-

Cell Line Transduction: Target cell lines (e.g., 293T or Huh-7) are engineered to express potential receptor candidates (e.g., human ACE2).[16]

-

Infection Assay: The target cells are incubated with the pseudovirus particles. If the Spike protein successfully engages with a receptor on the cell surface and mediates entry, the reporter gene will be expressed.

-

Quantification: Entry efficiency is quantified by measuring the reporter gene's activity (e.g., luminescence for luciferase).

-

Inhibition Studies: To confirm the entry pathway, the assay is repeated in the presence of inhibitors, such as chloroquine or bafilomycin A1, which block endosomal acidification.[14][16] A reduction in reporter signal indicates dependence on a low-pH environment for entry.

Conclusion and Future Directions

The evolutionary trail of HCoV-NL63 leads unequivocally to bat reservoirs. Phylogenetic data, bolstered by molecular clock estimates, indicate a long-standing relationship between NL63-like viruses and various bat species. Genetic recombination appears to be a key evolutionary driver, having shaped the virus's genome prior to its successful emergence in the human population.

For drug development professionals, the shared use of the ACE2 receptor by HCoV-NL63 and highly pathogenic SARS coronaviruses presents both challenges and opportunities.[14][17] Understanding the distinct ways these viruses interact with ACE2 could unveil critical insights into viral pathogenicity and inform the design of broad-spectrum antiviral therapies targeting virus-receptor interactions.

Future research should prioritize longitudinal surveillance of bat populations to monitor the diversity and evolution of NL63-related coronaviruses. Identifying any potential intermediate hosts and characterizing the specific molecular changes required for human adaptation will be crucial for a comprehensive understanding of HCoV-NL63's zoonotic origins and for preventing future spillovers.

References

- 1. Coronaviruses: Troubling Crown of the Animal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zoonotic origins of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Zoonotic origins of human coronaviruses [ijbs.com]

- 5. FAO Knowledge Repository [openknowledge.fao.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Current Status of Putative Animal Sources of SARS-CoV-2 Infection in Humans: Wildlife, Domestic Animals and Pets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. From SARS coronavirus to novel animal and human coronaviruses - To - Journal of Thoracic Disease [jtd.amegroups.org]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. New framework for recombination and adaptive evolution analysis with application to the novel coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mosaic Structure of Human Coronavirus NL63, One Thousand Years of Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Featuring ACE2 binding SARS-CoV and SARS-CoV-2 through a conserved evolutionary pattern of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Innate Immune Response in HCoV-NL63 Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human coronavirus NL63 (HCoV-NL63) is a globally distributed alphacoronavirus, primarily recognized as a causative agent of common colds and other mild to moderate upper respiratory tract infections, particularly in young children and immunocompromised individuals. Unlike its highly pathogenic betacoronavirus relatives such as SARS-CoV and MERS-CoV, HCoV-NL63 infection is typically self-limiting. This crucial difference in clinical outcome is largely dictated by the initial interactions between the virus and the host's innate immune system. A hallmark of HCoV-NL63 infection is the induction of a robust and early interferon (IFN) response, which effectively controls viral replication in the upper airways and prevents dissemination to the lungs. However, the virus is not without its own countermeasures, employing specific strategies to antagonize these host defenses. This technical guide provides an in-depth examination of the molecular and cellular mechanisms governing the innate immune response to HCoV-NL63, offering detailed experimental protocols and quantitative data to support further research and therapeutic development.

Recognition of HCoV-NL63 by Pattern Recognition Receptors

The host innate immune system identifies invading pathogens by recognizing pathogen-associated molecular patterns (PAMPs) through a series of germline-encoded pattern recognition receptors (PRRs). For an RNA virus like HCoV-NL63, the primary PAMPs are viral RNA structures, including its single-stranded genomic RNA and double-stranded RNA intermediates generated during replication.

Cytosolic and Endosomal RNA Sensing

The principal PRRs involved in detecting coronaviruses are located in the cytoplasm and endosomes.

-

RIG-I-Like Receptors (RLRs): The cytosolic sensors, Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), are critical for detecting viral RNA in the cytoplasm.[1][2][3] RIG-I typically recognizes short double-stranded RNA (dsRNA) with a 5'-triphosphate group, while MDA5 binds to long dsRNA molecules.[1] Upon binding viral RNA, these RLRs undergo conformational changes, leading to their interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction is a pivotal step in initiating the downstream signaling cascade that leads to interferon production.[4]

-

Toll-Like Receptors (TLRs): Endosomal TLRs survey the cargo of endosomes for foreign nucleic acids. TLR3 recognizes dsRNA, while TLR7 and TLR8 recognize ssRNA.[5] Although their specific role in HCoV-NL63 infection is less defined than RLRs, they represent a key PRR family for sensing coronaviruses that enter the cell via the endocytic pathway.[5]

Interferon Induction and Antiviral Response

Activation of RLRs and TLRs converges on the phosphorylation and activation of key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).

Upon activation by upstream sensors via adaptor proteins like MAVS and STING (Stimulator of Interferon Genes), the kinases TBK1 and IKKε are recruited.[6][7] These kinases phosphorylate IRF3, causing it to dimerize and translocate to the nucleus.[8] Nuclear IRF3, along with NF-κB, drives the transcription of type I (IFN-α/β) and type III (IFN-λ) interferons.[9]

Secreted interferons then act in both an autocrine and paracrine manner, binding to their respective receptors (IFNAR and IFNLR) on cell surfaces. This initiates the JAK-STAT signaling pathway, leading to the expression of hundreds of Interferon-Stimulated Genes (ISGs). ISGs encode antiviral effector proteins that establish an "antiviral state" in the cell, inhibiting various stages of the viral life cycle, from entry and replication to assembly and egress. Studies show that HCoV-NL63 is highly sensitive to the effects of IFN-β and IFN-λ pretreatment.[10]

Quantitative Analysis of the Innate Immune Response

The intensity of the innate immune response is a critical determinant of infection outcome. HCoV-NL63 generally induces a strong antiviral response, which is reflected in viral titers and host gene expression.

Table 1: HCoV-NL63 Viral Titers in Experimental Models

| Model System | Condition | Time Post-Infection | Viral Titer (PFU/mL) | Reference |

| Primary Nasal ALI Cultures | 33°C | 24h | ~1 x 10⁵ | [10] |

| 48h | ~3 x 10⁶ | [10] | ||

| 72h | ~1 x 10⁷ | [10] | ||

| Primary Nasal ALI Cultures | 37°C | 24h | ~1 x 10⁵ | [10] |

| 48h | ~5 x 10⁵ | [10] | ||

| 72h | ~2 x 10⁵ | [10] | ||

| Human Airway Epithelial Cultures | N/A | 48-102h | 10 - 100 TCID₅₀/mL | [11] |

ALI: Air-Liquid Interface. PFU: Plaque-Forming Units. TCID₅₀: 50% Tissue Culture Infectious Dose.

Table 2: Host Immune Gene Expression in HCoV-NL63 Infected K18-hACE2 Mice

| Gene Category | Gene | Fold Increase vs. Sham (Day 2) | Fold Increase vs. Sham (Day 4) | Reference |

| Interferons | Ifnb1 (IFN-β) | ~150 | ~25 | [12] |

| Ifnl2 (IFN-λ2) | ~120 | ~20 | [12] | |

| ISGs / Antiviral | Oasl1 | ~120 | ~15 | [12] |

| Ifit1 | ~100 | ~15 | [12] | |

| Rsad2 (Viperin) | ~100 | ~15 | [12] | |

| Ddx58 (RIG-I) | ~25 | ~5 | [12] | |

| Chemokines | Cxcl10 | ~250 | ~100 | [12] |

| Ccl2 | ~15 | ~10 | [12] | |

| Ccl5 | ~15 | ~10 | [12] | |

| Pro-inflammatory | Il6 (IL-6) | ~15 | ~10 | [12] |

| Tnf (TNF) | ~5 | ~3 | [12] |

Data are approximated from graphical representations in the cited source and represent mRNA expression levels.

Viral Evasion of Innate Immunity

Despite inducing a strong host response, HCoV-NL63 employs sophisticated mechanisms to evade and antagonize these pathways, chief among them being the activity of its papain-like protease (PLP2).